molecular formula C16H20N2O3 B12180762 4-oxo-N-[3-(propan-2-yloxy)propyl]-1,4-dihydroquinoline-3-carboxamide

4-oxo-N-[3-(propan-2-yloxy)propyl]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12180762
M. Wt: 288.34 g/mol
InChI Key: YRIUYHZQQNWXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-[3-(propan-2-yloxy)propyl]-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and a propan-2-yloxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[3-(propan-2-yloxy)propyl]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the quinoline derivative is reacted with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Propan-2-yloxy Side Chain: The propan-2-yloxy side chain can be attached through an etherification reaction, where the quinoline derivative is reacted with an appropriate alkyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[3-(propan-2-yloxy)propyl]-1,4-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-oxo-N-[3-(propan-2-yloxy)propyl]-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-oxo-N-[3-(propan-2-yloxy)propyl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

4-oxo-N-[3-(propan-2-yloxy)propyl]-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

    4-oxo-4-(2-propyn-1-yloxy)butanoic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-[3-(propan-2-yloxy)propyl]acetamide: Shares the propan-2-yloxy side chain but has a different core structure, resulting in different applications and mechanisms of action.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

4-oxo-N-(3-propan-2-yloxypropyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H20N2O3/c1-11(2)21-9-5-8-17-16(20)13-10-18-14-7-4-3-6-12(14)15(13)19/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

YRIUYHZQQNWXGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CNC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.